molecular formula C8H4Cl2N2 B15069970 4,5-Dichloro-1,8-naphthyridine CAS No. 1260815-87-9

4,5-Dichloro-1,8-naphthyridine

Cat. No.: B15069970
CAS No.: 1260815-87-9
M. Wt: 199.03 g/mol
InChI Key: NMRSJWPNKLMWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-1,8-naphthyridine (CAS No: 1260815-87-9) is a versatile halogenated heteroaromatic compound of significant interest in advanced chemical research and development. Its molecular structure, incorporating two chlorine atoms on the naphthyridine core, makes it a valuable and reactive synthetic intermediate . The 1,8-naphthyridine scaffold is recognized for its diverse applications, particularly in the field of medicinal chemistry, where it is frequently explored for its biological activities . This compound serves as a crucial precursor for the synthesis of more complex molecules, enabling the creation of potential pharmaceutical candidates through nucleophilic substitution and metal-catalyzed cross-coupling reactions . Researchers value this reagent for constructing novel molecular architectures, including ligands for metal complexes with potential applications in materials science, such as luminescent compounds . As a building block, it facilitates the exploration of new chemical space in drug discovery programs and the development of functional materials. The compound requires storage in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research and development purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260815-87-9

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

IUPAC Name

4,5-dichloro-1,8-naphthyridine

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-3-11-8-7(5)6(10)2-4-12-8/h1-4H

InChI Key

NMRSJWPNKLMWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CC=N2)Cl

Origin of Product

United States

Reactivity and Derivatization of 4,5 Dichloro 1,8 Naphthyridine

Metal-Mediated Transformations and Catalyst Applications

Complexation and Ligand Exchange Reactions

The 1,8-naphthyridine (B1210474) framework, with its two nitrogen atoms held in a specific geometry, is well-known to act as a binucleating ligand, capable of coordinating to two metal centers simultaneously. researchgate.net This has led to extensive study of its derivatives in the formation of bimetallic and polymetallic complexes. researchgate.netflinders.edu.au For instance, derivatives such as 2-amino-7-methyl-1,8-naphthyridine have been used to create lanthanide complexes for applications in magnetic resonance imaging. nih.gov

Modification of Peripheral Functional Groups and Side Chains

The primary peripheral functional groups on 4,5-dichloro-1,8-naphthyridine are the two chlorine atoms. In heterocyclic chemistry, halogen substituents on electron-poor rings are typically susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. youtube.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing features of the aromatic ring. libretexts.org

The reactivity of dihalogenated aromatic compounds in sequential nucleophilic aromatic substitution reactions allows for the introduction of different functional groups. nih.gov For example, related compounds like 2,3-dichloroquinoxaline (B139996) are known to react with various nucleophiles to create building blocks for pharmaceuticals. nih.gov It is plausible that this compound could undergo similar transformations, where the chloro groups are replaced by nucleophiles such as amines, alkoxides, or thiolates. This would provide a pathway to a variety of substituted 1,8-naphthyridine derivatives. However, specific examples of such modifications starting from this compound, including the reaction conditions and the resulting products, are not detailed in the available scientific literature.

Stereoselective Transformations and Chiral Derivatization

Stereoselective synthesis, particularly the creation of chiral molecules, is of significant interest in medicinal chemistry. Chiral ligands based on the 1,8-naphthyridine scaffold have been synthesized by introducing chiral auxiliaries, such as oxazoline (B21484) and camphor-pyrazole units, onto the main ring structure. researchgate.net These chiral ligands have been used to prepare di- and tetranuclear copper(I) and silver(I) complexes. researchgate.net

Despite these advances with the general 1,8-naphthyridine framework, there is no specific information available regarding stereoselective transformations or chiral derivatization of this compound itself. Research on introducing chirality to this specific molecule or using it as a starting material for the synthesis of chiral targets has not been reported.

Advanced Spectroscopic Characterization Techniques for 4,5 Dichloro 1,8 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 4,5-dichloro-1,8-naphthyridine, the aromatic protons exhibit characteristic chemical shifts. The substitution pattern on the naphthyridine ring significantly influences these shifts.

For the parent 1,8-naphthyridine (B1210474), the proton signals are well-documented. chemicalbook.com The introduction of two chlorine atoms at the 4 and 5 positions induces downfield shifts for the remaining protons due to the electron-withdrawing nature of the chlorine atoms. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons at positions 2, 3, 6, and 7. The exact chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

Interactive Table: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-2 8.8 - 9.2 Doublet J(H2, H3) = ~4-5
H-3 7.6 - 8.0 Doublet J(H3, H2) = ~4-5
H-6 7.6 - 8.0 Doublet J(H6, H7) = ~8-9

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbons directly bonded to the chlorine atoms (C-4 and C-5) are expected to be significantly deshielded and appear at a lower field compared to the corresponding carbons in the unsubstituted 1,8-naphthyridine. The quaternary carbons (C-4a and C-8a) will also have characteristic chemical shifts. Proton-decoupled ¹³C NMR spectra are typically recorded to simplify the spectrum to single lines for each carbon. bhu.ac.in

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 150 - 155
C-3 122 - 127
C-4 140 - 145
C-4a 135 - 140
C-5 140 - 145
C-6 122 - 127
C-7 150 - 155

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between H-2 and H-3, and between H-6 and H-7, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is highly sensitive and allows for the direct assignment of protonated carbons. columbia.edu For instance, the proton signal at a certain chemical shift can be directly linked to the carbon signal it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For this compound, HMBC would show correlations from H-2 to C-3 and C-4, and from H-3 to C-2 and C-4a, providing crucial connectivity information.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the naphthyridine ring. The C-Cl stretching vibrations would also be present, typically in the fingerprint region (below 1500 cm⁻¹). For derivatives of 1,8-naphthyridine, the presence of other functional groups will give rise to additional characteristic bands. nih.govresearchgate.net

Interactive Table: Characteristic FT-IR Bands for this compound

Wavenumber (cm⁻¹) Vibration Type
3100 - 3000 Aromatic C-H stretching
1600 - 1450 Aromatic C=C and C=N stretching
900 - 675 Aromatic C-H out-of-plane bending

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibrations of the aromatic rings would be expected to give strong Raman signals. The C-Cl bonds may also show characteristic Raman scattering. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a fundamental tool in the analytical chemist's arsenal, offering precise determination of molecular weight and valuable information regarding the structural components of a molecule through fragmentation analysis. longdom.org For the study of this compound and its derivatives, high-resolution mass spectrometry and electrospray ionization mass spectrometry are particularly instrumental.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its capacity to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in the identification of novel compounds. For this compound, HRMS can confirm the presence of two chlorine atoms by the characteristic isotopic pattern and provide an exact mass measurement that corresponds to its molecular formula, C₈H₄Cl₂N₂.

Modern HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, enable full-scan mass spectral acquisition with high sensitivity. nih.gov This capability is crucial for both targeted and untargeted analyses, allowing for the identification of known derivatives and the discovery of unexpected byproducts or metabolites in complex mixtures. nih.gov The accurate mass data obtained from HRMS is indispensable for the structural elucidation of new derivatives of this compound, providing a foundational piece of evidence for their proposed structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules, including many derivatives of 1,8-naphthyridine. ESI-MS allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and typically producing a prominent protonated molecule [M+H]⁺ or other adduct ions. This simplifies the mass spectrum and provides a clear indication of the molecular weight.

In the context of studying interactions between molecules, ESI-MS is a powerful tool. For instance, it has been used to characterize the non-covalent interactions between halobenzoquinones, which include dichlorinated structures, and oligodeoxynucleotides. nih.gov This suggests that ESI-MS could be similarly employed to investigate the binding of this compound derivatives with biological macromolecules. Furthermore, the fragmentation patterns observed in tandem mass spectrometry experiments (MS/MS), often performed with ESI, can provide detailed structural information about the substituents on the 1,8-naphthyridine core.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical information about the electronic structure and photophysical behavior of molecules. These properties are highly sensitive to the molecular structure and the local environment, making them valuable for characterizing this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uomustansiriyah.edu.iq The absorption spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength. youtube.com

For aromatic systems like 1,8-naphthyridines, the UV-Vis spectrum typically shows bands arising from π → π* transitions. uomustansiriyah.edu.iq The position and intensity of these absorption bands are influenced by the nature and position of substituents on the naphthyridine ring. For example, the introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. The solvent polarity can also play a significant role, with polar solvents often leading to shifts in the absorption bands of polar molecules. ekb.eg In the case of substituted 1,8-naphthyridine derivatives, UV-Vis spectra have been recorded in various solvents to understand these effects. mdpi.com

Fluorescence Spectroscopy and Luminescence Property Assessment

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. nih.gov This emission, known as fluorescence, occurs when the molecule returns from an excited electronic state to its ground state. The fluorescence spectrum, quantum yield (the efficiency of the fluorescence process), and lifetime are key parameters that characterize the luminescent properties of a compound. nih.gov

Many derivatives of 1,8-naphthyridine exhibit strong fluorescence, a property that is highly dependent on the substituents attached to the core structure. nih.govmdpi.com For instance, 4-amino-substituted 1,8-naphthalimides, a related class of compounds, are known for their green fluorescence, while derivatives with halogen or alkoxy groups often exhibit blue fluorescence. nih.gov The fluorescence of these compounds can be influenced by factors such as solvent polarity and the presence of quenchers. The study of the fluorescence properties of this compound derivatives is crucial for their potential applications as fluorescent probes and in materials science. mdpi.comrsc.org

Computational and Theoretical Investigations of 4,5 Dichloro 1,8 Naphthyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. science.gov It is widely employed to predict molecular properties and reaction mechanisms. nih.gov For derivatives of the 1,8-naphthyridine (B1210474) scaffold, DFT calculations are instrumental in elucidating their electronic characteristics and predicting their behavior in chemical reactions. ias.ac.inias.ac.in

The electronic structure of a molecule dictates its chemical and physical properties. DFT calculations can map the electron density distribution and determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In studies of related naphthyridine derivatives, the HOMO density is often located on the naphthyridine moiety, which acts as the primary electron donor. ias.ac.in The LUMO is also typically centered on the naphthyridine ring system, functioning as the electron acceptor. ias.ac.in The HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule, influencing its nonlinear optical (NLO) properties and reactivity. researchgate.net For instance, a smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Naphthyridine Derivative (Example) This table presents example data from a related compound to illustrate the outputs of DFT calculations, as specific values for 4,5-dichloro-1,8-naphthyridine are not available in the cited literature.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap4.4

Data is illustrative and based on general findings for similar heterocyclic systems.

While the this compound molecule is largely planar and rigid, DFT can be used to explore its energetic landscape. This involves calculating the relative energies of any potential conformers or tautomers to determine the most stable (lowest energy) structure. For flexible molecules, this analysis identifies the preferred three-dimensional shapes. For a rigid structure like this compound, these studies confirm the stability of the planar conformation. nih.gov DFT calculations have been used to study the relative energies and, therefore, the theoretical feasibility of formation for various intermediates and products in reactions involving 1,8-naphthyridine scaffolds. ias.ac.in

DFT is a powerful tool for predicting how and where a molecule is likely to react. By calculating parameters such as electrostatic potential maps and frontier orbital densities, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the chlorine atoms are expected to be excellent leaving groups, making the C4 and C5 positions susceptible to nucleophilic aromatic substitution.

Furthermore, DFT calculations can model entire reaction pathways, including transition states and intermediates, to elucidate reaction mechanisms. nih.gov For example, in studies of related heterocyclic systems, DFT has been used to compare the energy barriers of different potential reaction routes, thereby predicting the most likely product. ias.ac.in This predictive capability is invaluable for designing new synthetic strategies and understanding the outcomes of chemical reactions. nih.gov

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule's electronic properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time. mdpi.com These techniques are crucial for understanding how molecules behave in a realistic environment, such as in solution or interacting with biological macromolecules. nih.gov

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com An MD simulation can reveal how this compound would move, vibrate, and interact with its surroundings. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. nih.gov For derivatives of 1,8-naphthyridine, MD simulations have been used to confirm the stability of their complexes with biological targets, such as enzymes or receptors. nih.govacs.org

Table 2: Key Parameters in Molecular Dynamics Simulations

Parameter Description
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure, indicating conformational stability over time. nih.gov
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule or system. mdpi.com
Radius of Gyration (Rg) Indicates the compactness of a structure during the simulation. mdpi.com

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the molecule and its environment (e.g., solvent or a protein), which is key to understanding intermolecular interactions. researchgate.net |

MD simulations provide a detailed view of a molecule's conformational landscape and its interactions with other molecules. For a relatively rigid molecule like this compound, the primary focus would be on its intermolecular interactions. Simulations can model how the molecule interacts with solvent molecules or potential binding partners. These interactions are governed by forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. Understanding these interactions is fundamental to predicting the molecule's solubility and its affinity for other chemical or biological entities. In studies of related 1,8-naphthyridine compounds, MD simulations have been employed to investigate their binding modes and intermolecular interactions within the active sites of proteins, providing crucial information for drug design. nih.govrsc.org

### 5.3. Structure-Activity Relationship (SAR) Studies via Computational Methodologies

Computational methodologies are pivotal in elucidating the Structure-Activity Relationships (SAR) of 1,8-naphthyridine derivatives, providing insights that guide the synthesis of more potent and selective compounds. For the 1,8-naphthyridine scaffold, SAR studies have revealed that modifications at various positions on the nucleus significantly influence biological activity. For instance, computational analyses have shown that introducing different secondary amines at the 3rd position of the 1,8-naphthyridine nucleus can enhance binding efficiency and potency towards specific targets like the Adenosine A2A receptor. nih.gov The core structure of this compound offers a unique template where the chlorine atoms at the 4 and 5 positions create a distinct electronic and steric profile, which can be further explored through computational SAR studies.

These in silico studies help in understanding how different functional groups and substituents affect the molecule's interaction with biological targets. ekb.eg The goal is to identify the structural features essential for the desired pharmacological effect. ekb.eg For the broader class of 1,8-naphthyridine derivatives, it has been noted that a variety of biological activities can be achieved, including anticancer, anti-inflammatory, and antimicrobial effects, by strategic chemical modifications. nih.gov Computational models can predict how changes to the this compound core, such as the introduction of different groups at other available positions, would alter its activity, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net

### 5.4. In Silico Screening and Ligand-Target Interaction Modeling (Excluding Clinical Human Trials)

In silico screening and ligand-target interaction modeling are powerful computational techniques used to identify and optimize potential drug candidates from large virtual libraries. nih.gov These methods are widely applied to the 1,8-naphthyridine class of compounds to predict their biological activities and understand their mechanisms of action at a molecular level. researchgate.net For derivatives of the this compound scaffold, these computational tools can simulate how the molecule binds to specific protein targets, helping to filter and prioritize compounds for further experimental testing. researchgate.net

The process often begins with the creation of a virtual library of derivatives based on the this compound core. This library can then be screened against various biological targets known to be involved in disease pathways. nih.gov This approach accelerates the discovery of novel and potent drug candidates by reducing the time and cost associated with traditional high-throughput screening. researchgate.net

#### 5.4.1. Molecular Docking for Binding Affinity Prediction and Target Identification

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of their interaction, often expressed as a binding energy or docking score. worldwidejournals.com This technique is instrumental in identifying potential biological targets for compounds like this compound and its derivatives, and in predicting their binding affinity. worldwidejournals.com

The table below presents results from molecular docking studies of various 1,8-naphthyridine derivatives against different biological targets, showcasing the predicted binding affinities.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Re-rank Score (kcal/mol)Reference
Compound C3Human Estrogen Receptor (1ERR)-147.054N/A researchgate.netdntb.gov.ua
Compound C13Human Estrogen Receptor (1ERR)-147.819N/A researchgate.netdntb.gov.ua
Tamoxifen (Control)Human Estrogen Receptor (1ERR)-137.807-106.527 researchgate.netdntb.gov.ua
Compound 10cAdenosine A2A Receptor-8.407N/A nih.gov
Compound 13bAdenosine A2A Receptor-8.562N/A nih.gov
9-methoxy benzo[b] dntb.gov.uaresearchgate.net Naphthyridin-2(1H)-oneRET protein-10.1N/A worldwidejournals.com
9-methoxy benzo[b] dntb.gov.uaresearchgate.net Naphthyridin-2(1H)-oneALK protein-9.6N/A worldwidejournals.com

#### 5.4.2. Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This model, or pharmacophore, serves as a 3D query for virtual screening of large compound libraries to identify new molecules that match these features and are therefore likely to be active. youtube.com

For scaffolds like 1,8-naphthyridine, pharmacophore models can be developed based on the known interactions of active derivatives with their target proteins. nih.gov Once a robust pharmacophore model is established, it can be used to rapidly screen vast virtual libraries, containing potentially billions of compounds, to find novel derivatives with the desired biological activity. nih.govbiorxiv.org This process filters down the number of molecules that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov For example, a molecular hybridization approach was used to design and synthesize 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, which were then evaluated through in-silico screening to identify promising candidates for antitubercular activity. nih.gov This methodology could be effectively applied to the this compound core to discover new leads for various therapeutic targets.

Applications of 4,5 Dichloro 1,8 Naphthyridine and Its Derivatives in Chemical Sciences

Medicinal Chemistry Research Scaffolds (In Vitro Studies)

In vitro studies have been crucial in elucidating the potential of 1,8-naphthyridine (B1210474) derivatives across several areas of medicinal chemistry. This scaffold's versatility allows for structural modifications that lead to a diverse range of biological properties, including antimicrobial, anticancer, anti-inflammatory, and immunomodulatory effects. nih.govtandfonline.comtandfonline.commdpi.com

The 1,8-naphthyridine core is a foundational structure for many antimicrobial agents. nih.govnih.gov Nalidixic acid, the first drug in this class, demonstrated the therapeutic potential of these compounds in treating urinary tract infections by blocking bacterial DNA replication. nih.govmdpi.com Subsequent research has expanded on this foundation, leading to the development of numerous derivatives with broad-spectrum activity. nih.govnih.gov

Antibacterial Agents: Derivatives of 1,8-naphthyridine have shown significant promise as antibacterial agents, often functioning by inhibiting bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication. mdpi.comnih.govnih.gov The introduction of a fluorine atom into the 1,8-naphthyridine ring, for instance, has yielded a number of potent 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives. nih.gov Some derivatives have been shown to enhance the efficacy of existing fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic relationship. nih.govnih.gov Studies have evaluated various derivatives against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govmdpi.com For example, certain chalcone (B49325) derivatives of 1,8-naphthyridine have demonstrated notable activity against these types of bacteria. Similarly, hydrazono and azo derivatives bearing a 4-chlorophenyl ring were found to be highly active against a range of bacteria and fungi. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives

Derivative TypeTarget OrganismsNoted Activity/MechanismCitations
Nalidixic AcidGram-negative bacteriaInhibits A subunit of bacterial DNA gyrase, blocking DNA replication. nih.govmdpi.com
EnoxacinGram-positive and Gram-negative bacteriaBlocks bacterial DNA replication by binding to DNA gyrase. nih.gov
Hydrazono and Azo derivativesB. subtilis, S. aureus, E. coli, P. aeruginosaActivity comparable to ampicillin; enhanced by a 4-chlorophenyl substituent. nih.govmdpi.com
7-substituted fluoroquinolonesClinically relevant Gram-positive and Gram-negative bacteriaAct as DNA gyrase inhibitors. nih.gov
7-acetamido-1,8-naphthyridin-4(1H)-oneMulti-resistant E. coli, P. aeruginosa, S. aureusPotentiates the activity of fluoroquinolone antibiotics (synergism). mdpi.comnih.govnih.gov

Antiviral Agents: The 1,8-naphthyridine scaffold has also been explored for its antiviral properties. nih.govnih.govmdpi.com A series of 1,6-naphthyridine (B1220473) analogues demonstrated a high level of activity against human cytomegalovirus (HCMV), including strains resistant to existing drugs like ganciclovir (B1264). nih.gov This suggests a novel mechanism of action. nih.gov One naphthyridine derivative, compound A1, was found to be significantly more potent than ganciclovir against HCMV strains and also showed activity against herpes simplex virus type 2 (HSV-2). nih.gov These findings indicate that naphthyridine derivatives are a promising class of compounds for the development of new antiviral therapies. nih.govnih.gov

Antiparasitic Agents: Research into the antiparasitic applications of naphthyridine derivatives has also yielded positive results. A study investigating spiro β-Lactams and thiazolidinones possessing a 1,8-naphthyridine moiety found that most of the synthesized compounds displayed good efficacy against various fungi. researchgate.net Furthermore, 1,8-naphthyridine derivatives showed greater leishmanicidal activity compared to other isomers, with the presence of a nitrogen atom in a fused ring being important for enhancing this activity. researchgate.net

The 1,8-naphthyridine framework is a prominent scaffold in anticancer drug discovery, with numerous derivatives synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.govtandfonline.comnih.gov These compounds exert their anticancer effects through diverse mechanisms, including enzyme inhibition and DNA interaction. ontosight.aimdpi.com

Several studies have demonstrated the potent in vitro cytotoxicity of 1,8-naphthyridine-3-carboxamide derivatives against a range of human cancer cell lines. tandfonline.comnih.govnih.gov For instance, halogen-substituted derivatives have shown significant activity, with compound 47 displaying IC50 values of 0.41 and 0.77 μM against MIAPaCa (pancreatic) and K-562 (leukemia) cell lines, respectively. tandfonline.comnih.gov Another derivative, MHY-449 , a dihydrobenzofuro[4,5-b] tandfonline.comnih.govnaphthyridin-6-one, was reported to inhibit the growth of human lung cancer cells in a time- and concentration-dependent manner. nih.gov Similarly, novel dihydrobenzofuro[4,5-b] tandfonline.comnih.govnaphthyridin-6-one derivatives, rac-1 and rac-2 , were designed based on the structures of known anticancer agents and showed potent activity against prostate (LNCaP, DU145, PC3) and breast (MCF-7) cancer cell lines. nih.gov Notably, rac-1 also exhibited high potency against a doxorubicin-resistant breast cancer cell line (MCF-7/ADR). nih.gov

Table 2: Cytotoxic Activity of Selected 1,8-Naphthyridine Derivatives

CompoundCancer Cell Line(s)IC50 Values/ActivityCitations
Compound 47 MIAPaCa (Pancreatic), K-562 (Leukemia)0.41 μM, 0.77 μM tandfonline.comnih.gov
Compound 36 PA-1 (Ovarian)1.19 μM tandfonline.comnih.gov
Compound 29 PA-1 (Ovarian), SW620 (Colon)0.41 μM, 1.4 μM tandfonline.comnih.gov
Compound 12 HBL-100 (Breast)1.37 μM nih.gov
MHY-449 Human lung cancer cellsTime- and concentration-dependent growth inhibition. nih.gov
rac-1 LNCaP, DU145, PC3 (Prostate); MCF-7 (Breast)0.14 μM, 0.15 μM, 0.30 μM, 0.26 μM nih.gov
rac-1 MCF-7/ADR (Doxorubicin-resistant Breast)0.15 μM nih.gov

A key mechanism through which 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of critical cellular enzymes. nih.gov

Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer, making them attractive therapeutic targets. google.com Novel hetarylaminonaphthyridine derivatives have been identified as inhibitors of ATP-consuming proteins, including kinases, and are being explored for the treatment of tumors. google.com The derivative MHY-449 was found to induce apoptosis in lung cancer cells by downregulating the phosphorylation of Akt, a key protein kinase in cell survival pathways. nih.gov Furthermore, imidazo[4,5-b]pyridine-based compounds, which are structurally related to naphthyridines, have been optimized as dual inhibitors of FLT3 and Aurora kinases for the potential treatment of acute myeloid leukemia. acs.org

Bromodomain Inhibitors: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones, playing a critical role in epigenetic regulation of gene transcription. nih.govchemistryviews.org Inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have shown therapeutic promise in diseases like cancer and inflammation. nih.govchemistryviews.org Researchers have discovered that 1,5-naphthyridine (B1222797) derivatives are potent inhibitors of the BET bromodomain family. nih.govchemistryviews.org These compounds prevent the binding of BET proteins to acetylated histones, thereby disrupting transcription processes that drive cancer growth. nih.govnih.gov

Interfering with DNA structure and function is another major strategy for anticancer drug development, and 1,8-naphthyridine derivatives have shown potential in this area. ontosight.aitandfonline.com

Mammalian topoisomerase II is a well-established target for antitumor agents, and some 1,8-naphthyridine derivatives are believed to act through this mechanism. tandfonline.com For example, the anticancer agent SNS-595, which is a 1,8-naphthyridine derivative, is known to target Topoisomerase II. tandfonline.com The structural similarity of some naphthyridines to known DNA intercalators and topoisomerase inhibitors suggests this mode of action. ontosight.ai Studies have shown that these compounds can inhibit bacterial topoisomerases like DNA gyrase and topoisomerase IV, and it is proposed that a similar mechanism may apply to mammalian cells. mdpi.commdpi.comnih.gov For instance, some 1,8-naphthyridine derivatives have the ability to bind to and inhibit topoisomerase II enzymes, similar to fluoroquinolones. mdpi.com

There is a recognized molecular link between inflammation and cancer, which has prompted the investigation of 1,8-naphthyridine derivatives for anti-inflammatory and immunomodulatory activities alongside their cytotoxic properties. nih.govtandfonline.comtandfonline.com Several derivatives have been shown to modulate the production of pro-inflammatory cytokines. tandfonline.comnih.govnih.gov

For example, a series of 1,8-naphthyridine-3-carboxamide derivatives were evaluated for their ability to modulate cytokine and chemokine levels secreted by dendritic cells. nih.gov A specific derivative, C-34 (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide), demonstrated potent inhibition of inflammatory markers in lipopolysaccharide (LPS)-treated mouse dendritic cells, splenocytes, and THP-1 cells. documentsdelivered.com This compound significantly downregulated the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. documentsdelivered.com In a mouse model, C-34 also led to a significant in vivo inhibition of LPS-induced cytokines and protected mice against endotoxin-induced lethality, highlighting its dual anti-inflammatory and anticancer potential. documentsdelivered.com Furthermore, certain 5-amino tandfonline.commdpi.comtriazolo[4,3-a] tandfonline.comnih.govnaphthyridine-6-carboxamides exhibited very interesting anti-inflammatory properties in rat models. nih.gov

The 1,8-naphthyridine scaffold has also been explored for its therapeutic potential in neurological disorders, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. nih.govnih.govwipo.int Research in this area has focused on multitarget strategies, aiming to address the complex pathology of these conditions. nih.gov

One approach involves the development of 1,8-naphthyridine derivatives as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and as modulators of voltage-dependent calcium channels (VDCCs). nih.gov These compounds are designed to be structurally related to existing drugs like tacrine (B349632) and 1,4-dihydropyridines. nih.gov Many of these derivatives showed moderate inhibitory activity against cholinesterases and were able to block L-subtype calcium channels. nih.gov The regulation of calcium entry into cells is critical, as it plays a key role in cell death and survival processes. nih.gov Some derivatives have been studied as cytoprotective agents against various toxic stimuli, with evidence suggesting a link between small elevations in cytosolic calcium and neuroprotection. nih.gov While the prompt mentions A2A receptor antagonists, the available research on 1,8-naphthyridines primarily highlights their role as cholinesterase inhibitors and calcium channel modulators in the context of neurodegenerative disease. tandfonline.comnih.gov

Exploration of Other Biological Activities (e.g., Antioxidant, Antiallergic)

While much of the biological research on 1,8-naphthyridine derivatives has centered on their antimicrobial and anticancer effects, there is growing interest in their other potential therapeutic applications, including antioxidant and antiallergic activities. nih.govtandfonline.comnih.gov

Antioxidant Activity: A number of studies have highlighted the antioxidant potential of various 1,8-naphthyridine derivatives. tandfonline.comnih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net For instance, a series of spiro β-lactams and thiazolidinones containing a 1,8-naphthyridine moiety demonstrated significant free radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.govdntb.gov.uaresearchgate.net Two compounds in this series, in particular, showed high antioxidant activity, with IC50 values of 17.68±0.76 μg/mL and 18.53±0.52 μg/mL, which are comparable to the standard antioxidant ascorbic acid (IC50=15.16±0.43 μg/mL). nih.govdntb.gov.uaresearchgate.net Another study also reported a 1,8-naphthyridine derivative with notable scavenging activity against the DPPH radical, exhibiting an IC50 of 43.39 µg/ml. researchgate.net The antioxidant properties of these compounds are often attributed to their ability to donate electrons or hydrogen atoms to neutralize harmful free radicals.

Antiallergic Activity: The potential for 1,8-naphthyridine derivatives to act as antiallergic agents has also been recognized. nih.gov Although this is a less explored area, the structural framework of 1,8-naphthyridine offers a basis for designing compounds that could interfere with the allergic cascade, for example, by inhibiting the release of histamine (B1213489) or other inflammatory mediators. Further research is needed to fully realize the potential of this class of compounds as antiallergic agents.

Materials Science Applications

The rigid, planar structure and inherent electronic properties of the 1,8-naphthyridine core make it a valuable building block for the creation of advanced materials with applications in electronics and photonics. nih.gov

Derivatives of 1,8-naphthyridine have emerged as promising materials for use in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence, thermal stability, and charge-transporting capabilities. rsc.orgresearchgate.netresearchgate.net

Researchers have synthesized n-type conjugated 1,8-naphthyridine oligomers that exhibit strong fluorescence in both solution and solid states. rsc.orgresearchgate.net These materials possess high glass-transition temperatures (65–105 °C) and decomposition temperatures (380–400 °C), indicating significant thermal stability. rsc.orgresearchgate.net Their electron affinities range from 2.79 to 3.00 eV, making them suitable for use as emitters and electron-transport materials in OLEDs. rsc.orgresearchgate.net By systematically varying the chemical structure, the emission color can be tuned to produce blue, green, and yellow light with high quantum yields (0.70–1.0). rsc.orgresearchgate.net Single-layer OLEDs using these materials have been fabricated, demonstrating yellow to white-pink emission with brightness levels reaching 400 cd/m² at 4 volts. rsc.org

The versatility of the 1,8-naphthyridine scaffold is further highlighted by its incorporation into various types of luminescent materials, including those used as chelating ligands and in doorstop-like mechanisms for co-factor entry in enzymes. acs.org

Table 1: Performance of OLEDs based on 1,8-Naphthyridine Derivatives

Emitted ColorMaximum Brightness (cd/m²)Maximum Current Efficiency (cd/A)
Yellow2501.2
White-Pink4000.6

Data sourced from a study on novel naphthyridine-based compounds in non-doped OLEDs. rsc.org

The electron-deficient character of the 1,8-naphthyridine ring system makes it an excellent candidate for the development of n-type organic semiconductors. These materials are crucial for a variety of organic electronic devices. By incorporating 4,8-substituted 1,5-naphthyridine units, researchers have created materials with low optical band gaps (2.77–3.79 eV) and estimated electron affinities (2.38–2.72 eV), properties that are well-suited for electron-transport materials. rsc.orgresearchgate.net Furthermore, their ionization potentials (4.85–5.04 eV) suggest they could also function as effective hole-injecting and hole-transporting materials. rsc.orgresearchgate.net These naphthyridine derivatives are thermally robust, with high phase transition temperatures exceeding 186 °C. rsc.orgresearchgate.net

In the quest for efficient solar energy conversion, 1,8-naphthyridine derivatives have been investigated as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.govacs.org The strategy involves incorporating the 1,8-naphthyridyl moiety into ruthenium(II) complexes, which then act as the dye. The more delocalized and electronegative nature of the 1,8-naphthyridine ligand lowers the energy of the ligand's π*-level, extending the absorption spectrum of the dye into the red region of visible light. nih.govacs.org This enhanced light absorption, particularly at longer wavelengths, leads to improved incident photon-to-current efficiencies compared to the prototype N3 dye, a standard sensitizer (B1316253) in DSSCs. nih.govacs.org

The introduction of the 1,8-naphthyridine unit into polymer structures can significantly enhance their properties, leading to advanced materials with superior thermal and mechanical stability. While specific examples directly utilizing 4,5-dichloro-1,8-naphthyridine in polymers and coatings are not extensively detailed in the provided context, the general application of naphthyridine derivatives in creating robust materials is recognized. For instance, the high thermal stability of related naphthalimide derivatives, with decomposition temperatures often exceeding 400 °C, underscores the potential of incorporating such heterocyclic structures into high-performance polymers and coatings. researchgate.net Furthermore, 1,8-naphthyridine derivatives have been explored as corrosion inhibitors, suggesting their utility in protective coatings. nih.gov

The inherent fluorescence of many 1,8-naphthyridine derivatives makes them highly suitable for the development of chemosensors and fluorescent probes for the detection of various analytes. mdpi.com

These probes are designed to exhibit a change in their fluorescence properties—such as intensity or wavelength—upon binding to a specific target. This "off-on" or "on-off" switching mechanism allows for sensitive and selective detection. For example, 1,8-naphthyridine-based probes have been successfully designed to detect:

Metal Ions: Clip-like receptors and chemodosimeters incorporating the 1,8-naphthyridine scaffold have been synthesized for the selective fluorescent sensing of metal ions like Zn²⁺ and Cu²⁺ in aqueous media and even within living cells. rsc.orgnih.govresearchgate.net The interaction with the metal ion can trigger a change in the probe's conformation, leading to a distinct fluorescence response. nih.govresearchgate.net Some probes exhibit high selectivity, allowing for the detection of specific ions even in the presence of other competing cations. rsc.org

Amines and Proteins: A new class of fluorescent probes based on an electron push-pull type 1,8-naphthyridine framework has been developed for sensing amines and proteins. nih.gov These probes react with primary amines to yield highly emissive products with a large Stokes shift (>70 nm), enabling applications in selective lysine detection and fluorescence bioimaging of proteins and organelles in living cells. nih.gov

Nucleic Acids: Cationic fluorescent dyes derived from naphthalidine have been synthesized for imaging mitochondrial nucleic acids (DNA and RNA). rsc.org These probes show an "OFF-ON" fluorescence response upon binding to nucleic acids, with emission in the near-infrared region and excellent photostability. rsc.org

pH: The fluorescence of certain 1,8-naphthyridine derivatives is sensitive to pH changes, allowing them to function as colorimetric and luminescence pH sensors. researchgate.net

Table 2: Examples of 1,8-Naphthyridine-Based Fluorescent Probes

Probe TypeTarget AnalyteSensing Principle
Clip-like ReceptorZn²⁺"Off-on" fluorescence upon binding rsc.org
ChemodosimeterZn²⁺ and Cu²⁺Coordination and hydrolysis-catalyzed fluorescence change nih.govresearchgate.net
Electron Push-Pull ProbeAmines, ProteinsReaction with primary amines leading to high emission nih.gov
Cationic DyeDNA, RNA"Off-on" fluorescence upon binding to nucleic acids rsc.org
Naphthyridine-Boronic Acid DerivativeHg²⁺Selective fluorescence quenching via photo-induced electron transfer nih.gov

Coordination Chemistry and Ligand Design

The unique structural framework of 1,8-naphthyridine, characterized by two fused pyridine (B92270) rings, makes it and its derivatives, such as this compound, valuable scaffolds in coordination chemistry. The nitrogen atoms within the naphthyridine core act as excellent coordination sites for metal ions, enabling the design and synthesis of a wide array of metal complexes with diverse properties and applications. The strategic placement of substituents on the naphthyridine ring system allows for fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the geometry, stability, and reactivity of the metal complexes formed.

Derivatives of 1,8-naphthyridine are particularly well-suited for the design of binucleating ligands, which are capable of holding two metal centers in close proximity. This proximity can lead to cooperative effects between the metal ions, resulting in unique reactivity and catalytic activity. For instance, ligands based on the 1,8-naphthyridine scaffold with donor units at the 2,7-positions have been successfully used to create a variety of binuclear complexes, including both homonuclear and heteronuclear systems. These complexes have demonstrated unusual reactivity due to the cooperation between the two metal centers.

The flexibility of the ligand framework can also play a crucial role. For example, a tetrapyridyl ligand incorporating a bending anthraquinodimethane linker has been shown to form binuclear complexes with Ag(I) and Au(I) ions, where the metal centers are held in close proximity within the ligand's cavity. This is achieved through the ligand's ability to deform and create a suitable pocket for the binuclear core.

Chiral ligands based on the 1,8-naphthyridine scaffold have been synthesized by introducing units like oxazoline (B21484) and camphor-pyrazole. These have been used to create di- and tetranuclear copper(I) and silver(I) complexes. researchgate.net In these structures, the naphthyridine-derived ligands often exhibit a bridge-chelate coordination mode, effectively holding two metal centers near each other. researchgate.net

Table 1: Examples of Metal Complexes with 1,8-Naphthyridine-Based Ligands

Ligand TypeMetal Ion(s)Resulting Complex TypeKey Feature
1,8-Naphthyridine with donor units at 2,7-positionsVarious transition metalsBinuclear complexesCooperative metal-metal effects
Tetrapyridyl ligand with anthraquinodimethane linkerAg(I), Au(I)Proximal binuclear complexesLigand flexibility
Chiral 1,8-naphthyridine with oxazoline/camphor-pyrazole unitsCu(I), Ag(I)Di- and tetranuclear complexesBridge-chelate coordination

The metal complexes derived from this compound and its analogs have shown potential in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high selectivity and mild reaction conditions. The tunability of the ligand structure allows for the optimization of the catalyst's performance for specific reactions.

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of easy separation and reusability. cademix.org Porous materials like metal-organic frameworks (MOFs), which can be constructed using 1,8-naphthyridine-based linkers, are a prime example of heterogeneous catalysts. These materials possess a high surface area and well-defined active sites, making them effective for various catalytic transformations. While specific examples detailing the catalytic use of complexes derived directly from this compound are not extensively documented in the provided results, the broader family of 1,8-naphthyridine derivatives shows significant promise in this area. The development of such catalysts is a key area of research for more sustainable and efficient chemical processes. researchgate.netnih.gov

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.org In this field, the concept of host-guest chemistry is central, where a larger "host" molecule can encapsulate a smaller "guest" molecule. wikipedia.orgnih.gov 1,8-Naphthyridine derivatives can be incorporated into larger molecular architectures to create host molecules with specific recognition properties.

The ability of these systems to form stable complexes is driven by interactions such as hydrogen bonding and π-π stacking. The recognition capabilities of fused-pyridine and naphthyridine hosts are a significant area of interest in supramolecular chemistry. For instance, receptors containing naphthyridine moieties have been designed to bind specific guest molecules, such as biotin (B1667282) derivatives, through hydrogen bonding interactions. nih.govnih.gov The preorganization of the host molecule and the strength of the hydrogen bonding donors are crucial for effective binding. nih.govnih.gov

The planar structure of the 1,8-naphthyridine ring system and its ability to engage in hydrogen bonding and π-stacking interactions make it a suitable candidate for molecular recognition studies, particularly with biological macromolecules like DNA. The development of molecules that can selectively bind to specific DNA sequences or structures is a key goal in medicinal chemistry and chemical biology.

While direct studies on this compound's interaction with DNA were not found in the search results, the broader class of naphthyridine derivatives has been explored for this purpose. The ability to functionalize the naphthyridine core allows for the attachment of various groups that can enhance binding affinity and selectivity. These studies often employ techniques like spectroscopy and molecular modeling to understand the nature of the interaction at the molecular level.

Agrochemical Research (e.g., Herbicides, Fungicides, Pesticides)

The 1,8-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry and has also found applications in agrochemical research. The biological activity of these compounds is often attributed to their ability to inhibit essential enzymes in pests or pathogens.

Derivatives of 1,8-naphthyridine have been investigated for their potential as insecticides. For example, by combining the 1,8-naphthyridine structure with a neonicotinoid core, novel derivatives have been synthesized that exhibit significant insecticidal activity against pests like the cowpea aphid. researchgate.net This suggests that the 1,8-naphthyridine moiety can serve as a valuable building block for the development of new insecticidal agents. researchgate.net

Furthermore, some 1,8-naphthyridine derivatives have shown promise as herbicides. Flazasulfuron, a sulfonylurea herbicide, contains a pyridine ring with a trifluoromethyl group, a substitution pattern that has also been explored in the context of 1,8-naphthyridines. semanticscholar.org The electronic properties conferred by such substituents can be crucial for the compound's mode of action, which often involves the inhibition of key enzymes like acetolactate synthase in plants. semanticscholar.org

Research into the structure-activity relationships of 1,8-naphthyridine derivatives continues to be an active area, with the goal of discovering new and more effective agrochemicals.

Future Directions and Emerging Research Avenues for 4,5 Dichloro 1,8 Naphthyridine

Development of Novel and Efficient Synthetic Methodologies

Current synthetic strategies often involve the cyclization of aminopyridine derivatives followed by chlorination. Future methodologies may explore convergent synthesis, where the di-chlorinated naphthyridine core is assembled from simpler fragments in a more direct manner.

Exploration of Untapped Reactivity Profiles and New Derivatization Pathways

The two chlorine atoms in 4,5-dichloro-1,8-naphthyridine are susceptible to nucleophilic substitution, providing a gateway to a vast chemical space of 4,5-disubstituted-1,8-naphthyridine derivatives. While reactions with common nucleophiles like amines, alcohols, and thiols are well-documented, a significant area for future research lies in exploring the reactivity with a broader range of nucleophiles and carbon-carbon bond-forming reagents.

The selective mono-substitution at either the 4- or 5-position remains a challenge. The development of methodologies that can precisely control the regioselectivity of these reactions would be a significant breakthrough, enabling the synthesis of a wider variety of asymmetrically substituted naphthyridines. Furthermore, the potential for C-H activation at other positions on the naphthyridine ring system presents an exciting, yet largely unexplored, avenue for direct functionalization.

Advanced Material Science Integration and Functional Device Development

The unique photophysical properties of the 1,8-naphthyridine (B1210474) scaffold, such as its rigidity and electron-accepting nature, make it an attractive candidate for applications in materials science. Derivatives of 1,8-naphthyridine have already shown promise in the development of organic light-emitting diodes (OLEDs). Future research will focus on fine-tuning the electronic properties of these materials by introducing different substituents at the 4 and 5 positions of the naphthyridine core. This could lead to the development of more efficient and stable blue emitters, which are currently a major challenge in OLED technology.

Beyond OLEDs, the exploration of 4,5-disubstituted-1,8-naphthyridine derivatives in other functional devices is a promising area of research. This includes their potential use as components in organic solar cells, field-effect transistors, and chemical sensors. The ability to tailor the electronic and steric properties of these molecules through derivatization makes them highly versatile for these applications.

Multicomponent Reaction Development for Complex Naphthyridine Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. The development of MCRs that incorporate this compound as a building block would provide rapid access to complex and diverse libraries of novel naphthyridine-containing compounds.

Future research in this area could focus on designing novel MCRs that exploit the reactivity of the two chloro-substituents. For example, a sequential one-pot reaction where two different nucleophiles are introduced in a controlled manner, followed by a further transformation, could lead to the generation of highly complex and functionally rich molecular architectures.

Mechanistic Investigations of Biological Activities and Target Validation (Excluding Clinical Human Trials)

Derivatives of 1,8-naphthyridine have been reported to exhibit a wide range of biological activities, including acting as kinase inhibitors and receptor antagonists. The 4,5-disubstituted-1,8-naphthyridine scaffold provides a rigid and well-defined platform for the design of new therapeutic agents.

Future research will focus on detailed mechanistic studies to understand how these compounds interact with their biological targets at a molecular level. This will involve techniques such as X-ray crystallography of protein-ligand complexes, computational modeling, and various biophysical assays. The identification and validation of the specific molecular targets of bioactive 4,5-disubstituted-1,8-naphthyridine derivatives is a crucial step in the drug discovery process. This knowledge will enable the rational design of more potent and selective next-generation therapeutic agents.

Sustainable and Green Chemical Syntheses for Industrial Applications

The principles of green chemistry are becoming increasingly important in both academic and industrial settings. Future research on the synthesis of this compound and its derivatives will undoubtedly focus on the development of more sustainable and environmentally friendly processes. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation.

Microwave-assisted organic synthesis and the use of solid-supported reagents are promising green chemistry approaches that have been applied to the synthesis of the broader 1,8-naphthyridine class and could be adapted for the synthesis of the dichloro-derivative. The development of a catalytic, solvent-free synthesis would be a significant step towards a truly green industrial process for this important chemical intermediate.

High-Throughput Screening and Combinatorial Chemistry for Derivative Library Generation

The versatility of the this compound scaffold makes it an ideal starting point for the generation of large and diverse libraries of compounds for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds for a specific biological activity or material property.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.